TMP269
Vue d'ensemble
Description
TMP269 est un inhibiteur sélectif des histone désacétylases (HDAC) de classe IIa, ciblant spécifiquement HDAC4, HDAC5, HDAC7 et HDAC9. Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle des protéines histones, ce qui conduit à un enroulement plus serré de l'ADN autour des histones et à la suppression de la transcription des gènes. This compound a montré un potentiel dans diverses applications de recherche scientifique, en particulier en thérapie anticancéreuse et en neuroprotection .
Applications De Recherche Scientifique
TMP269 has a wide range of scientific research applications:
Cancer Therapy: this compound has shown anti-proliferative and pro-apoptotic effects on acute myeloid leukemia (AML) cells. .
Neuroprotection: this compound has demonstrated protective effects on the central nervous system, particularly in models of cerebral ischemia/reperfusion injury. .
Antiviral Activity: this compound has been shown to inhibit the replication of rabies virus (RABV) by reducing viral titers and protein levels.
Other Applications: This compound is used as a tool compound to study the role of class IIa HDACs in various biological processes, including cell cycle regulation, DNA synthesis, and cell proliferation.
Mécanisme D'action
Target of Action
TMP269 is a selective class IIA histone deacetylase (HDAC) inhibitor . It primarily targets HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby influencing the structure of the chromatin and the accessibility of the DNA to transcription factors .
Mode of Action
This compound interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histone proteins, particularly histone 2 . The increased acetylation changes the structure of the chromatin, making it more open and accessible for transcription .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. For instance, it has been shown to up-regulate the expression of tissue kallikrein , a serine protease involved in the kallikrein-kinin system, which plays a role in inflammation, blood pressure control, and coagulation . Additionally, this compound has been found to downregulate immune-related pathways and autophagy-related genes in the context of Rabies Virus (RABV) infection .
Pharmacokinetics
It has been reported that this compound can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetic profile of this compound.
Result of Action
This compound has been found to have a neuroprotective effect in the context of cerebral ischemia/reperfusion injury . It increases the level of histone 2 acetylation, alleviates endothelial cell injury after cerebral ischemia/reperfusion, and up-regulates the expression of tissue kallikrein . In the context of RABV infection, this compound treatment significantly inhibits RABV replication in a dose-dependent manner .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the biological environment, such as the presence of other molecules, ph, temperature, and the specific cell type .
Analyse Biochimique
Biochemical Properties
TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway
Méthodes De Préparation
TMP269 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLe composé est ensuite purifié et caractérisé à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
TMP269 subit diverses réactions chimiques, notamment:
Oxydation et réduction: this compound peut participer à des réactions redox, bien que les détails spécifiques de ces réactions soient limités.
Substitution: Le composé peut subir des réactions de substitution, en particulier impliquant les groupes trifluorométhyle et oxadiazole.
Réactifs et conditions courants: Des réactifs tels que le diméthylsulfoxyde (DMSO) et l'éthanol sont couramment utilisés dans les réactions impliquant this compound. .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique:
Thérapie anticancéreuse: this compound a montré des effets antiprolifératifs et pro-apoptotiques sur les cellules de leucémie aiguë myéloïde (LAM). .
Neuroprotection: this compound a démontré des effets protecteurs sur le système nerveux central, en particulier dans les modèles de lésion d'ischémie/reperfusion cérébrale. .
Activité antivirale: this compound a été montré pour inhiber la réplication du virus de la rage (RABV) en réduisant les titres viraux et les niveaux de protéines.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les histone désacétylases (HDAC4, HDAC5, HDAC7 et HDAC9) de classe IIa. En inhibant ces enzymes, this compound empêche l'élimination des groupes acétyle des protéines histones, conduisant à une acétylation accrue et à un relâchement de la structure de la chromatine. Cela se traduit par l'activation de la transcription des gènes et la modulation de divers processus cellulaires. This compound a été montré pour moduler les voies impliquant le facteur neurotrophique dérivé du cerveau (BDNF) et d'autres facteurs neurotrophiques, contribuant à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
TMP269 est unique parmi les inhibiteurs de HDAC de classe IIa en raison de sa sélectivité et de sa puissance. Des composés similaires comprennent:
TMP195: Un autre inhibiteur sélectif de HDAC de classe IIa avec une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.
LMK-235: Un inhibiteur sélectif de HDAC4 et HDAC5, utilisé dans la recherche sur le cancer.
This compound se distingue par sa forte sélectivité pour HDAC4, HDAC5, HDAC7 et HDAC9, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces enzymes dans divers processus biologiques.
Propriétés
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
Record name | TMP269 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.